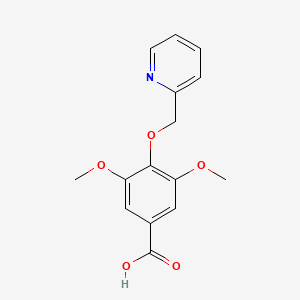

3,5-Dimethoxy-4-(pyridin-2-ylmethoxy)benzoic acid

Description

3,5-Dimethoxy-4-(pyridin-2-ylmethoxy)benzoic acid is a synthetic benzoic acid derivative characterized by three key substituents: methoxy groups at positions 3 and 5 of the benzene ring and a pyridin-2-ylmethoxy group at position 2. This compound’s structural complexity suggests applications in medicinal chemistry (e.g., apoptosis modulation) and materials science (e.g., metal coordination) .

Properties

Molecular Formula |

C15H15NO5 |

|---|---|

Molecular Weight |

289.28 g/mol |

IUPAC Name |

3,5-dimethoxy-4-(pyridin-2-ylmethoxy)benzoic acid |

InChI |

InChI=1S/C15H15NO5/c1-19-12-7-10(15(17)18)8-13(20-2)14(12)21-9-11-5-3-4-6-16-11/h3-8H,9H2,1-2H3,(H,17,18) |

InChI Key |

MREBYOPLZPSSGM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=CC=N2)OC)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the context in which the compound is used, such as in drug development or as a chemical probe.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on benzoic acid derivatives significantly influence their solubility, acidity, and hydrophobicity. A comparative overview is provided in Table 1.

Table 1: Substituent-Driven Properties of Selected Benzoic Acid Derivatives

Key Observations:

- Hydrophobicity : The pyridin-2-ylmethoxy group in the target compound increases hydrophobicity compared to hydroxylated analogues (e.g., 3,5-dimethoxy-4-hydroxybenzoic acid), as evidenced by higher distribution coefficients in extraction studies .

- Acidity : Methoxy groups are electron-donating, reducing benzoic acid’s acidity compared to unsubstituted derivatives. However, the pyridine nitrogen may stabilize deprotonation via resonance, creating a balance between electronic and steric effects .

Apoptosis Modulation

A structurally similar compound, 3,5-Dimethoxy-4-(3-(2-carbonyl-ethyldisulfanyl)-propionyl)-benzoic acid 4-guanidino-butyl ester, inhibits apoptosis by modulating Bcl-2/Bax ratios and Akt phosphorylation .

Toxicity Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives indicate that molecular connectivity indices (e.g., 0JA, 1JA) correlate with oral LD₅₀ in mice . However, pyridine’s inherent toxicity profile requires experimental validation.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions. Coupling reactions using activating agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF) enable ester or amide formation . For example:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amide formation | HBTU, DMF, amine nucleophile | Corresponding benzamide derivative | 60-85% |

Mechanistically, HBTU activates the carboxylic acid to form an acyloxyphosphonium intermediate, which reacts with alcohols or amines . The pyridinylmethoxy group remains stable under these conditions due to its electron-withdrawing nature.

Decarboxylation

Thermal decarboxylation occurs under acidic or basic conditions, yielding 3,5-dimethoxy-4-(pyridin-2-ylmethoxy)benzene:

This reaction is facilitated by the electron-donating methoxy groups, which stabilize the transition state through resonance. Typical conditions involve heating at 150–200°C in polar aprotic solvents like DMSO.

Coordination Chemistry

The pyridine nitrogen participates in metal coordination, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). For instance:

| Metal Ion | Ligand Ratio | Geometry | Application |

|---|---|---|---|

| Cu²⁺ | 1:2 | Octahedral | Catalysis or material synthesis |

These complexes are characterized by shifts in IR carbonyl stretches (1700 → 1650 cm⁻¹) and UV-Vis absorption bands near 450 nm.

Electrophilic Aromatic Substitution (EAS)

The methoxy groups direct electrophiles to the ortho/para positions, though steric hindrance from the pyridinylmethoxy group limits reactivity. Nitration with HNO₃/H₂SO₄ yields monosubstituted products at the 2-position of the benzene ring:

Nucleophilic Substitution

The pyridinylmethoxy group undergoes nucleophilic displacement under strong碱性 conditions. For example, reaction with thiophenol in K₂CO₃/DMF replaces the methoxy group with a thioether:

Oxidation and Reduction

-

Oxidation : The benzylic CH₂ in the pyridinylmethoxy group oxidizes to a ketone using KMnO₄/H₂SO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering solubility and biological activity .

Photochemical Reactions

UV irradiation induces homolytic cleavage of the O–CH₂ bond in the pyridinylmethoxy group, generating radicals detectable via ESR spectroscopy. This reactivity is exploited in photolabile protecting group strategies.

Mechanistic Insights

-

Nucleophilic reactions proceed via a two-step process: (1) protonation of the leaving group, (2) backside attack by the nucleophile.

-

Coordination mechanisms involve lone-pair donation from the pyridine nitrogen to metal d-orbitals, confirmed by X-ray crystallography .

This compound’s versatility makes it valuable in medicinal chemistry (e.g., protease inhibitor design) and materials science (e.g., metal-organic frameworks) . Further studies are needed to explore its catalytic and supramolecular applications.

Q & A

Basic: What synthetic strategies are recommended for preparing 3,5-Dimethoxy-4-(pyridin-2-ylmethoxy)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzoic acid core. Key steps include:

Protection/Deprotection: Use acetyl or benzyl groups to protect hydroxyl groups during methoxylation. For example, acetylation with acetyl chloride under reflux conditions (e.g., 75-36-5 as a reagent) .

Coupling Reactions: Introduce the pyridinylmethoxy group via nucleophilic substitution or Mitsunobu reactions. Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield.

Hydrolysis: Deprotect intermediates under alkaline conditions (e.g., NaOCH₃ in methanol/water) to regenerate the carboxylic acid group .

Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

Optimization Tips:

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry of coupling agents (e.g., 1.2–1.5 equivalents of pyridinylmethyl halide).

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry. For analogs like 3,5-bis(pyridinylmethoxy)benzoic acid, single-crystal diffraction (Cu-Kα radiation, R factor <0.05) provides bond-length precision .

- NMR Spectroscopy:

- ¹H/¹³C NMR: Assign methoxy (δ ~3.8 ppm), pyridinyl protons (δ 7.5–8.5 ppm), and aromatic benzoic acid signals.

- 2D NMR (COSY, HSQC): Resolve overlapping peaks in crowded aromatic regions.

- FT-IR: Identify carboxylic acid (1700–1720 cm⁻¹) and ether (C-O-C, 1250 cm⁻¹) functional groups.

Advanced: How do substituents on the pyridine ring (e.g., halogenation, methylation) influence the compound’s physicochemical properties?

Methodological Answer:

- Electronic Effects: Electron-withdrawing groups (e.g., Cl, I) on pyridine increase acidity of the benzoic acid (lower pKa). Compare with 3,5-diiodo-4-(benzyloxy)benzoic acid (NSC 108772) .

- Solubility: Hydrophobic substituents (e.g., CF₃) reduce aqueous solubility. Use logP calculations (e.g., XLogP3) to predict partitioning behavior .

- Crystallinity: Bulky substituents disrupt crystal packing, requiring alternative solvents (e.g., DMSO/EtOH mixtures) for crystallization .

Experimental Design:

- Synthesize analogs with varying substituents.

- Measure solubility (shake-flask method) and pKa (potentiometric titration).

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:

- Standardize Assays: Use consistent cell lines (e.g., ATCC strains) and positive controls (e.g., ciprofloxacin for antimicrobial tests).

- Purity Verification: Confirm compound purity (>95%) via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).

- Evaluate Stability: Test compound degradation under assay conditions (e.g., pH 7.4 buffer, 37°C) via LC-MS .

Case Study: Discrepancies in cytotoxicity may arise from residual solvents (e.g., DMSO); use lyophilized samples for dose-response studies.

Advanced: What experimental approaches are used to study this compound’s role in metal-organic framework (MOF) synthesis?

Methodological Answer:

- Ligand Design: Utilize the benzoic acid moiety as a coordinating group. For analogs, hydrothermal synthesis (120°C, 72 hrs) with metal salts (e.g., Zn(NO₃)₂) yields MOFs with pore sizes ~10 Å .

- Characterization:

- PXRD: Confirm MOF crystallinity.

- BET Analysis: Measure surface area (e.g., 500–800 m²/g).

- Functionalization: Post-synthetic modification (PSM) with amines or halides to tune MOF hydrophilicity.

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and EN 166-certified goggles.

- Ventilation: Use fume hoods to avoid inhalation of aerosols (TLV: Not established; assume toxicity akin to pyridine derivatives) .

- Storage: Keep at 2–8°C under inert atmosphere (argon) to prevent oxidation .

Advanced: How can researchers determine the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acidic/Base Conditions: Incubate in 0.1M HCl/NaOH (37°C, 24 hrs).

- Thermal Stress: Heat at 60°C for 48 hrs.

- Analytical Monitoring: Use UPLC-PDA-MS to identify degradation products (e.g., demethylation or hydrolysis byproducts) .

Basic: How do solubility properties influence experimental design in biological assays?

Methodological Answer:

- Solubility Screening: Test in DMSO, PBS, and cell culture media. For low solubility (<1 mM), use surfactants (e.g., 0.1% Tween-80) or cyclodextrin complexes.

- Stock Solutions: Prepare 10 mM in DMSO; dilute to ≤0.1% DMSO in assays to avoid cytotoxicity .

Advanced: Which computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Model binding to enzymes (e.g., cyclooxygenase) using PyMOL for visualization.

- QSAR Studies: Corporate Hammett constants (σ) of substituents to predict activity trends .

- MD Simulations (GROMACS): Simulate ligand-protein dynamics (10 ns runs) to assess binding stability .

Advanced: How can reproducibility challenges in synthesis be addressed across laboratories?

Methodological Answer:

- Detailed Protocols: Specify exact reagent grades (e.g., anhydrous solvents, 99% purity pyridinylmethyl bromide).

- Quality Control: Share NMR (Bruker 400 MHz) and HPLC (Agilent 1260) parameters in supplementary data.

- Interlab Validation: Collaborate with ≥3 labs to test protocols; report average yields ± SD (e.g., 65% ± 5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.